N-(3-Benzoylpropyl)carbamic acid ethyl ester
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Overview
Description
N-(3-Benzoylpropyl)carbamic acid ethyl ester: is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of esters, including N-(3-Benzoylpropyl)carbamic acid ethyl ester, typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . This reaction is reversible and produces water as a byproduct. Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-(3-Benzoylpropyl)carbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
N-(3-Benzoylpropyl)carbamic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Benzoylpropyl)carbamic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets . The pathways involved include nucleophilic acyl substitution and hydrolysis .
Comparison with Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another ester of carbamic acid with similar properties.
Uniqueness: N-(3-Benzoylpropyl)carbamic acid ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties . Its benzoylpropyl group differentiates it from other carbamate esters, providing unique reactivity and applications .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl N-(4-oxo-4-phenylbutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)14-10-6-9-12(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,16) |
InChI Key |
JWVBEXBDXIEDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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